Sodium zirconyl sulfate

Description

Contextualization of Zirconium Sulfate (B86663) Compounds within Modern Chemical Science

Zirconium sulfate compounds, a family of inorganic substances with the general formula Zr(SO₄)₂(H₂O)n where n can be 0, 4, 5, or 7, are significant in modern chemical science. wikipedia.org These compounds are typically white or colorless solids, often soluble in water. wikipedia.org Their importance stems from their versatile applications, which include use in the tanning of white leather, as catalyst supports, for precipitating proteins and amino acids, and as pigment stabilizers. wikipedia.org

The preparation of zirconium sulfate often involves the reaction of sulfuric acid with zirconium oxide. wikipedia.org These compounds are known for their complex structures, with zirconium centers exhibiting coordination numbers of 7 and 8, where both water and sulfate act as ligands. wikipedia.org The broader family of zirconium compounds is utilized in diverse fields, from the production of ceramics and corrosion-resistant coatings to roles in catalysis and water treatment. ontosight.aichemiis.com

Distinctive Structural Features of Sodium Zirconyl Sulfate

This compound, with a chemical formula often represented as Na₂ZrO(SO₄)₂ or variations thereof, is a complex salt containing zirconium, sodium, oxygen, and sulfate ions. ontosight.ai One of the key distinguishing features of "zirconyl" compounds is the presence of the zirconyl group (ZrO²⁺), which imparts specific characteristics to the molecule. wikipedia.org

The structure of these complex basic zirconium sulfates can be intricate. For instance, some zirconium sulfates feature dodecahedral structures with layers of ZrO₈ bridged by sulfate ions, while others, like the square antiprism Zr(OH)₂SO₄, have infinite zigzag chains of [Zr(OH)₂]. ekb.eg The exact arrangement of atoms and the coordination environment of the zirconium ion in this compound are crucial in determining its chemical and physical properties. Research into the crystal structure of complex basic zirconium sulfates provides insights into the bonding and three-dimensional arrangement of these compounds. acs.org

Overview of Key Research Trajectories and Potential Applications (Non-Clinical)

Research into this compound and related zirconium compounds is active, with a focus on leveraging their unique properties for various industrial and technological applications.

Key Research Areas:

Catalysis: Zirconium compounds, including sulfates, are investigated for their catalytic properties. ontosight.ai They can serve as catalyst supports or as catalysts themselves in various chemical reactions. ontosight.aichemiis.com Sulfated zirconia, for instance, is a well-known solid acid catalyst. americanelements.com

Materials Science: In materials science, these compounds are explored for the development of advanced materials. chemiis.com This includes the synthesis of nanoparticles and high-purity powders for applications such as in solar cells and fuel cells. americanelements.com The thermal stability of zirconium sulfate makes it a candidate for use in ceramics and refractories. chemiis.comcymitquimica.com

Water Treatment: The ability of zirconium sulfates to act as a flocculant makes them of interest for water purification processes. chemiis.comcymitquimica.com

Textile Industry: Zirconium sulfate is used as a mordant in dyeing processes to fix dyes onto fabrics, improving the durability of the color. chemiis.com

Potential Applications (Non-Clinical):

| Application Area | Specific Use | Reference |

| Catalysis | Catalyst and catalyst support | ontosight.ai, chemiis.com |

| Materials Science | Production of ceramics, refractories, and nanoparticles | ontosight.ai, americanelements.com, chemiis.com |

| Water Treatment | Flocculant for water purification | cymitquimica.com, chemiis.com |

| Textile Industry | Mordant for dyeing fabrics | chemiis.com |

| Chemical Manufacturing | Intermediate for producing other zirconium compounds | chemiis.com |

Methodological Paradigms in this compound Studies

The study of this compound and related compounds employs a range of analytical and characterization techniques to understand their synthesis, structure, and properties.

Synthesis Methods: The synthesis of this compound can be achieved through various methods, often involving the reaction of a zirconium salt with a sulfate source under controlled conditions. One common approach is the reaction of sodium sulfate with zirconium oxychloride. ontosight.ai The properties of the final product can be influenced by the specific preparation method used. ontosight.ai Another route involves the alkaline decomposition of zircon sand, followed by a series of chemical treatments to produce zirconium sulfate. zirconiumworld.comresearchgate.net For example, zircon can be fused with sodium hydroxide (B78521) to form sodium zirconate, which is then processed to yield zirconium sulfate. ekb.egzirconiumworld.com

Characterization Techniques: A variety of analytical methods are used to characterize the resulting compounds:

X-ray Diffraction (XRD): This technique is fundamental for determining the crystal structure and phase purity of the synthesized materials. researchgate.netaip.org

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the compound, confirming the presence of sulfate and zirconyl groups. researchgate.netaip.org

X-ray Fluorescence (XRF): XRF is employed to determine the elemental composition of the synthesized products. researchgate.net

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of the compounds. ekb.egrawdatalibrary.net

Electron Microscopy (SEM/TEM): Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are utilized to examine the morphology and particle size of the synthesized materials.

Spectroscopic Techniques: Various spectroscopic methods are used to probe the electronic structure and bonding within the compound. ekb.eg

Structure

2D Structure

Properties

CAS No. |

11105-03-6 |

|---|---|

Molecular Formula |

NaO5SZr-2 |

Molecular Weight |

226.28 g/mol |

IUPAC Name |

disodium;hydrogen sulfate;oxozirconium |

InChI |

InChI=1S/Na.H2O4S.O.Zr/c;1-5(2,3)4;;/h;(H2,1,2,3,4);;/p-2 |

InChI Key |

AUEVDJLHZSIMGW-UHFFFAOYSA-L |

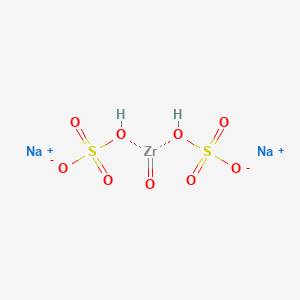

SMILES |

OS(=O)(=O)[O-].OS(=O)(=O)[O-].O=[Zr].[Na+].[Na+] |

Canonical SMILES |

[O].[O-]S(=O)(=O)[O-].[Na].[Zr] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Sodium Zirconyl Sulfate

Hydrothermal Synthesis Approaches for Controlled Crystallinity and Morphology

Hydrothermal synthesis offers a robust method for producing sodium zirconyl sulfate (B86663) with controlled crystal structures and shapes. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures. By carefully manipulating reaction parameters such as temperature, pressure, and the concentration of precursors, it is possible to direct the crystallization process and obtain materials with desired properties.

For instance, hydrothermal treatment of zirconium precursors in the presence of sodium hydroxide (B78521) can lead to the formation of various sodium zirconium silicates with layered structures at temperatures between 180-190 °C. acs.org The use of different zirconium precursors and additives like sodium hydroxide allows for the synthesis of zirconia nanocrystals with varying shapes, such as spherical, spindle, or rod-like structures. rsc.org The temperature plays a crucial role; higher temperatures often facilitate the transformation of nanocrystals into different morphologies and can increase the fraction of certain crystalline phases. rsc.org

Research has demonstrated that hydrothermal treatment of a zirconyl chloride octahydrate precursor with ammonium (B1175870) hydroxide at 200 °C for 12 hours can yield pure tetragonal zirconia nanoparticles with a spherical shape without the need for a template. rsc.org Similarly, unique star-shaped zirconia particles have been synthesized by the hydrothermal treatment of zirconyl chloride and sodium acetate (B1210297) at 240 °C for 6 hours. rsc.org The introduction of surfactants, such as a rosin-based surfactant during hydrothermal synthesis, can also be used to control the morphology, leading to cube-like zirconia particles. mdpi.com The subsequent calcination temperature can then be adjusted to further modify the crystal size and surface area of the final product. mdpi.com

| Parameter | Effect on Crystallinity and Morphology |

| Temperature | Influences crystal phase and particle shape (e.g., higher temperatures can lead to anisotropic shapes). rsc.org |

| Precursor Type | The choice of zirconium salt (e.g., zirconyl chloride, zirconyl nitrate) affects the resulting particle size and morphology. rsc.orgscielo.br |

| Additives/Surfactants | Can direct the formation of specific morphologies (e.g., spherical, rod-like, star-shaped) and control particle size. rsc.orgmdpi.com |

| Reaction Time | Affects the completion of the reaction and the growth of crystals. rsc.org |

| pH/Mineralizers | The concentration of bases like sodium hydroxide can influence the resulting crystalline phase. rsc.org |

Sol-Gel Processing and Controlled Material Formation

The sol-gel process is a versatile technique for synthesizing sodium zirconyl sulfate, allowing for precise control over the material's final properties. smolecule.com This method involves the transition of a solution (sol) into a solid-like network (gel). The process typically starts with the hydrolysis and condensation of metal alkoxide or salt precursors.

In the context of zirconium compounds, a sol can be created by dissolving a zirconium precursor, such as zirconium(IV) acetylacetonate, in a solvent like ethanol. rsc.org The subsequent addition of a hydrolyzing agent, such as an ammoniacal solution, initiates the formation of a gel. rsc.org The gel is then typically dried and calcined to produce the final material. scielo.br

Key to the sol-gel method is the ability to control particle size and prevent agglomeration. rsc.org The use of surfactants, like sodium lauryl sulfate, can help in controlling the particle size of the synthesized nanoparticles. scielo.br The choice of precursor also significantly impacts the morphology and size of the resulting particles. For example, zirconia nanoparticles synthesized from zirconium sulfate tetrahydrate have been found to be smaller and more uniform compared to those synthesized from zirconium oxychloride. scielo.br

The process can be adapted for various precursors and solvents. For instance, pure zirconium oxide nanoparticles have been synthesized from both zirconium oxychloride octahydrate and zirconium (IV) sulfate hydrate (B1144303) using benzyl (B1604629) alcohol as a non-aqueous solvent. scielo.br The resulting gel is then dried and calcined at specific temperatures to obtain the desired crystalline phase and particle size. scielo.br

Precipitation Techniques: Controlling Stoichiometry and Purity

Precipitation is a widely used method for the synthesis of this compound, offering a straightforward route to control the stoichiometry and purity of the final product. smolecule.com This technique involves the formation of a solid precipitate from a solution by reacting soluble precursors.

A common approach involves the reaction of a zirconium salt, such as zirconium oxychloride, with sodium sulfate in an aqueous solution. smolecule.comontosight.ai The reaction conditions, particularly pH and temperature, are critical parameters that must be carefully controlled to ensure the precipitation of the desired compound with high purity. smolecule.com For instance, basic zirconium sulfate can be precipitated by mixing a zirconium chloride solution with a sulfuric acid solution at a controlled temperature (60–90 °C) and pH (1.2–2). mdpi.com

The stoichiometry of the reactants is another crucial factor. The molar ratio of sulfate to zirconium can influence the characteristics of the precipitate. For example, in the precipitation of basic zirconium sulfate, a sulfur to zirconium molar ratio of about 0.8 is preferred to produce particles of a specific size, while lower or higher ratios can lead to the formation of impurities or smaller particles. google.com

Purification of the precipitate is often achieved through washing to remove soluble byproducts and unreacted precursors. For example, after precipitating zirconium hydroxide from zirconyl chloride and sodium hydroxide, repeated washing is necessary to remove chloride ions.

| Parameter | Influence on Stoichiometry and Purity |

| pH | Affects the selective precipitation of the desired compound and minimizes co-precipitation of impurities. mdpi.com |

| Temperature | Influences the rate of reaction and the physical properties of the precipitate. google.com |

| Reactant Concentration/Ratio | Determines the stoichiometry of the final product and can affect particle size. google.com |

| Precipitating Agent | The choice of sulfate source (e.g., sodium sulfate, sulfuric acid) can impact the reaction. google.comgoogle.com |

| Washing/Purification Steps | Crucial for removing soluble impurities and achieving high purity. |

Solid-State Reaction Pathways and Mechanochemical Synthesis

Solid-state reactions provide a solvent-free route for the synthesis of complex inorganic compounds like this compound. These methods typically involve the high-temperature reaction of solid precursors. For example, NASICON (Na Super Ionic Conductor) materials, which are sodium-ion conductors, can be prepared via solid-state reaction of precursors like sodium carbonate, silica (B1680970), zirconia, and ammonium dihydrogen phosphate (B84403) at high sintering temperatures. researchgate.net

Mechanochemical synthesis, a subset of solid-state reactions, utilizes mechanical energy, often from ball milling, to initiate chemical reactions. acs.org This technique can offer advantages such as shorter reaction times, higher yields, and reduced solvent use compared to traditional solution-based methods. rsc.org The use of grinding agents, such as sodium sulfate, can be beneficial in mechanochemical reactions, improving mass and energy transfer. cardiff.ac.uk This approach has been explored for various organic and inorganic syntheses, including the formation of zirconium-based metal-organic frameworks. acs.org

Synthesis from Zirconium Precursors: Process Optimization and Purity Control

Utilization of Zirconium Oxychloride and Sodium Sulfate Routes

A prevalent method for synthesizing this compound involves the direct reaction between zirconium oxychloride (ZrOCl₂) and sodium sulfate (Na₂SO₄). smolecule.comontosight.ai This reaction, typically carried out in an aqueous solution at elevated temperatures, leads to the formation of zirconyl sulfate and sodium chloride. smolecule.com

The process often begins by dissolving zircon sand, a zirconium silicate, through fusion with sodium carbonate to form sodium zirconylosilicate. This is then dissolved in hydrochloric acid to produce a zirconyl chloride solution. google.com After removing silica, a soluble sulfate like sodium sulfate is added to precipitate the basic zirconium sulfate. google.com The reaction temperature is a key parameter; for instance, heating the mixture to between 75°C and 100°C facilitates the precipitation. google.com

Conversion from Sodium Zirconate and Zirconium Hydroxide Intermediates

Alternative synthetic pathways to this compound proceed through intermediates like sodium zirconate (Na₂ZrO₃) and zirconium hydroxide (Zr(OH)₄).

The synthesis often starts with the alkaline decomposition of zircon sand. One method is the sodium hydroxide fusion method, where zircon and sodium hydroxide are reacted at high temperatures (923-973K) to form sodium zirconate. zirconiumworld.comzirconiumworld.com The resulting material is then washed to remove impurities. zirconiumworld.comzirconiumworld.com The sodium zirconate can be leached with hydrochloric acid to form a zirconyl chloride solution, which is then reacted with sulfuric acid to produce zirconium sulfate. aip.orgaip.org

Alternatively, sodium zirconate can be hydrolyzed in water to form hydrous zirconia (zirconium hydroxide). up.ac.za This zirconium hydroxide intermediate can then be reacted with sulfuric acid to yield zirconium sulfate. up.ac.zaresearchgate.net A study demonstrated the synthesis of zirconium sulfate from ZrO(OH)₂ with sulfuric acid at 250 °C, achieving a conversion of 77.76%. researchgate.net This process can be more economical by shortening the traditional processing flow that involves zirconium oxychloride. researchgate.net

The precipitation of zirconium hydroxide from zirconium salts like zirconyl chloride using a base such as sodium hydroxide or ammonium hydroxide is a common step. The resulting zirconium hydroxide can then be used as a precursor for further reactions. researchgate.net

Post-Synthetic Modification and Surface Derivatization Strategies

While extensive literature detailing the post-synthetic modification (PSM) and surface derivatization of isolated, pre-formed this compound is limited, modification strategies can be elucidated by examining the reactivity of its constituent functional groups and analogous zirconium compounds. The chemical structure of this compound, suggested as ZrNa₂(OH)₄SO₄ or a related complex salt, incorporates reactive hydroxide ligands, exchangeable sodium ions, and sulfate groups, all of which present opportunities for chemical transformation. ontosight.ai Research into the reactivity of basic zirconium sulfates and the ion-exchange behavior of sodium zirconium phosphates provides a framework for potential modification pathways. iaea.orggoogle.com

Ion-Exchange Reactions Involving Sodium Ions

A primary strategy for modifying this compound involves the ion-exchange of its sodium (Na⁺) cations. This is analogous to the well-documented ion-exchange properties of other sodium-containing zirconium materials, such as sodium zirconium phosphate, which can exchange sodium ions for other cations. google.comjst.go.jp This process allows for the introduction of various metal ions onto the surface or into the structure of the material, thereby altering its chemical and physical properties. The exchange process is typically governed by the affinity of the zirconium-anion framework for the incoming cation and the concentration of the ions in the solution. google.com For this compound, this would involve treating the material with a solution containing the desired cation (Mⁿ⁺).

| Incoming Cation (Mⁿ⁺) | Example Reagent | Potential Reaction Equation | Potential Outcome |

|---|---|---|---|

| K⁺ | Potassium Chloride (KCl) | Zr(OH)₄Na₂(SO₄) + 2KCl ⇌ Zr(OH)₄K₂(SO₄) + 2NaCl | Modification of catalytic or adsorptive properties. |

| Ca²⁺ | Calcium Chloride (CaCl₂) | Zr(OH)₄Na₂(SO₄) + CaCl₂ ⇌ Zr(OH)₄Ca(SO₄) + 2NaCl | Introduction of divalent cations, potentially altering surface charge and coordination environment. |

| H⁺ | Dilute Acid (e.g., HCl) | Zr(OH)₄Na₂(SO₄) + 2HCl ⇌ Zr(OH)₄H₂(SO₄) + 2NaCl | Generation of acidic sites on the material surface. google.com |

Ligand Substitution at Zirconium-Hydroxide Centers

The hydroxide (OH⁻) and oxo (O²⁻) groups bonded to the zirconium centers are key sites for surface derivatization. Studies on the reactivity of basic zirconium sulfate (BZS) have shown that these ligands can be substituted by various anionic reagents. iaea.orgosti.gov The reactivity of these sites is influenced by the synthesis conditions of the initial material, such as the temperature of precipitation. osti.gov For this compound, treatment with carbonate, oxalate (B1200264), or phosphate reagents could lead to the formation of new surface complexes, effectively functionalizing the material. This substitution can alter the surface acidity, porosity, and chelating properties of the compound.

Research on BZS demonstrates that interaction with carbonate and oxalate reagents can occur at room temperature, while reactions with phosphate reagents can lead to the formation of zirconium monophosphate structures. iaea.org These reactions showcase the potential to graft new functionalities onto the zirconium-based core.

| Reagent Type | Example Reagent | Reaction Description | Potential Product/Surface Species | Reference for Analogy |

|---|---|---|---|---|

| Carbonate | Sodium Carbonate (Na₂CO₃) | Substitution of hydroxide or oxo ligands with carbonate groups. | Surface zirconium-carbonate complexes. | iaea.orgosti.gov |

| Oxalate | Ammonium Oxalate ((NH₄)₂C₂O₄) | Chelation of zirconium centers by oxalate anions, replacing existing ligands. | Surface zirconium-oxalate complexes. | iaea.orgosti.gov |

| Phosphate | Sodium Phosphate (Na₃PO₄) | Complete or partial substitution of ligands to form phosphate-containing structures. | Zirconium-phosphate surface layers or mixed-anion compounds. | iaea.orgosti.gov |

The functionalization of related materials like sulfated zirconia also highlights the importance of surface sites. The treatment of zirconia with sulfuric acid creates highly acidic Brønsted and Lewis sites, which are crucial for catalysis. conicet.gov.armdpi.com While this compound is already a sulfated compound, further modifications could potentially tune these acidic properties. The interaction of the surface with probe molecules is a key characterization step to understand the nature and extent of such modifications.

Advanced Structural Elucidation and Spectroscopic Characterization of Sodium Zirconyl Sulfate Materials

X-ray Diffraction (XRD) Analysis for Crystalline Phase Identification and Refinement

X-ray diffraction (XRD) is a primary and indispensable technique for the analysis of crystalline materials. It provides critical information regarding the phase composition, crystal structure, and microstructural properties of sodium zirconyl sulfate (B86663). When a monochromatic X-ray beam is directed at a powdered sample, diffraction occurs at specific angles (2θ) according to Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a unique fingerprint of the material's crystalline phases. For sodium zirconyl sulfate, XRD analysis confirms the formation of the desired crystalline phase and can detect the presence of any impurities or unreacted precursors, such as zirconium oxide or sodium sulfate. researchgate.net

To extract detailed crystallographic information from a powder diffraction pattern, the Rietveld refinement method is employed. This powerful computational technique involves fitting a calculated diffraction profile to the entire experimental pattern, allowing for the refinement of various structural and instrumental parameters. Key parameters obtained for this compound through this method include precise lattice parameters (a, b, c, α, β, γ), atomic positions within the unit cell, site occupancy factors, and thermal displacement parameters. mdpi.com

The refinement process begins with an initial structural model, which may be derived from single-crystal data of a related compound. The calculated pattern is then adjusted iteratively by minimizing the difference between the observed and calculated intensities. The quality of the fit is assessed by numerical indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²). Successful refinement yields a highly detailed and accurate crystal structure model.

Below is an illustrative data table of the type of results obtained from Rietveld refinement for a complex sodium-containing sulfate, demonstrating the level of detail this analysis provides.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Lattice Parameter a (Å) | 9.8313 (4) |

| Lattice Parameter b (Å) | 8.7467 (3) |

| Lattice Parameter c (Å) | 29.6004 (11) |

| Angle β (°) | 90.00 |

| Unit Cell Volume (ų) | 2545.38 (17) |

| R-factor (Rwp) | 8.5% |

| Goodness of Fit (χ²) | 1.35 |

Note: The data presented is for an analogous alluaudite-type sodium manganese sulfate compound to illustrate the output of Rietveld analysis. researchgate.net

The broadening of diffraction peaks is inversely related to the size of the coherent diffracting domains, known as crystallites. The average crystallite size can be estimated using the Scherrer equation: semanticscholar.org

D = (Kλ) / (β cosθ)

Where D is the average crystallite size, K is the dimensionless shape factor (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle. youtube.comyoutube.com This analysis is crucial for nanoscale materials, where properties are often size-dependent.

In some cases, crystallites may exhibit anisotropic shapes (e.g., needle-like or plate-like), leading to variations in peak broadening for different crystallographic planes. This crystallite size anisotropy can be analyzed by comparing the size calculated from different diffraction peaks. A more advanced method, the Williamson-Hall plot, can also be used to separate the contributions of crystallite size and microstrain to peak broadening, providing a more comprehensive microstructural analysis.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Bonding Character

Solid-state NMR spectroscopy is a powerful element-specific technique that provides detailed information about the local atomic environment, coordination, and bonding within a material. For this compound, several nuclei can be probed:

⁹¹Zr NMR: As a quadrupolar nucleus, ⁹¹Zr is sensitive to the symmetry of the local coordination environment around the zirconium atom. rsc.org The analysis of ⁹¹Zr NMR spectra can distinguish between different Zr sites, for example, those with seven-fold versus eight-fold coordination, which is common in zirconium sulfates. wikipedia.org The quadrupolar coupling constant (CQ) and asymmetry parameter (ηQ) derived from the spectra provide quantitative information on the distortion of the Zr coordination polyhedron. osti.gov

²³Na NMR: This nucleus is used to probe the local environment of the sodium cations within the crystal lattice. It can provide information on the coordination of Na⁺ ions with sulfate and zirconyl groups and can distinguish between crystallographically distinct sodium sites.

¹⁷O NMR: Although requiring isotopic enrichment, ¹⁷O NMR can differentiate between various oxygen environments, such as those in zirconyl groups (Zr=O), bridging hydroxyls (Zr-OH-Zr), coordinated water molecules, and sulfate ions (S-O). This provides direct insight into the bonding framework of the compound.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Coordination Geometry

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides information on the electronic structure and local coordination geometry around a specific element. unipd.it The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net

For this compound, analysis is performed at the Zirconium K-edge.

XANES: The position and features of the absorption edge in the XANES region are sensitive to the oxidation state and coordination symmetry of the absorbing atom (Zr). The pre-edge features can provide information about the local geometry (e.g., distinguishing between octahedral and other coordination geometries). researchgate.net

EXAFS: The oscillations in the EXAFS region, past the absorption edge, result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of this region provides quantitative information about the local structure, including the identity and number of neighboring atoms (coordination number) and the precise interatomic distances (bond lengths) for the first few coordination shells around the zirconium atom. researchgate.net This is particularly valuable for determining Zr-O bond lengths.

Electron Microscopy (TEM, SEM) for Morphological, Nanostructural, and Particle Size Distribution Analysis

Electron microscopy techniques are used to visualize the physical characteristics of the this compound powder, such as particle size, shape, and surface texture.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, allowing for the visualization of individual nanoparticles and their internal structure. researchgate.net It provides precise measurements of particle size and distribution for nanomaterials and can reveal details about the material's porosity and nanostructure. nih.gov

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful extension of TEM that allows for the direct imaging of the atomic lattice of a crystalline material. xray.cz By observing the lattice fringes—the periodic pattern corresponding to the crystallographic planes—HRTEM can confirm the crystallinity of this compound nanoparticles. researchgate.net The measured distance between the fringes can be correlated with the d-spacings obtained from XRD analysis, providing a direct link between the real-space image and the reciprocal-space diffraction data. HRTEM is also invaluable for identifying crystal defects, grain boundaries, and interfacial structures within the material. free.fr

Energy Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It is often employed in conjunction with scanning electron microscopy (SEM). mee-inc.com The method involves bombarding a sample with a focused electron beam, which excites electrons in the sample's atoms. When these electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. mee-inc.com An EDX detector measures the energy and intensity of these emitted X-rays to determine the elemental composition of the analyzed volume. oxinst.com

In the context of this compound, EDX analysis serves to confirm the presence of the constituent elements: sodium (Na), zirconium (Zr), sulfur (S), and oxygen (O). Beyond simple elemental identification, the technique is powerful for elemental mapping. nih.govrsc.org By rastering the electron beam across the sample surface, EDX can generate two-dimensional maps that visualize the spatial distribution of each element. This is crucial for assessing the material's homogeneity, identifying any phase segregation, or detecting impurities. For instance, in a synthesized this compound powder, elemental maps would be expected to show a uniform and co-located distribution of Na, Zr, S, and O, confirming the formation of the desired compound and the absence of significant elemental agglomerates.

The quantitative analysis capabilities of EDX can also estimate the relative abundance of these elements, providing an atomic or weight percentage. oxinst.com This data is vital for verifying the stoichiometry of the synthesized compound.

| Element | Expected Presence | Analytical Goal |

| Sodium (Na) | Yes | Confirmation and mapping of distribution |

| Zirconium (Zr) | Yes | Confirmation and mapping of distribution |

| Sulfur (S) | Yes | Confirmation and mapping of distribution |

| Oxygen (O) | Yes | Confirmation and mapping of distribution |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, is a fundamental tool for identifying functional groups within a compound by probing its molecular vibrations. nih.govsydney.edu.au For a vibration to be IR-active, the molecule's dipole moment must change during the vibration, whereas for a vibration to be Raman-active, the molecule's polarizability must change. nih.gov These techniques provide complementary information for a comprehensive structural analysis of this compound.

FTIR Spectroscopy: In the analysis of this compound, FTIR spectroscopy is particularly sensitive to the vibrations of the sulfate (SO₄²⁻) and zirconyl (ZrO²⁺) moieties. The sulfate ion, with Td symmetry in its free state, exhibits characteristic vibrational modes. In a crystalline solid like this compound, its symmetry is often lowered, leading to the appearance of additional bands. The most intense absorption bands for sulfate are the asymmetric stretching vibrations (ν₃), typically found in the 1100-1200 cm⁻¹ region. researchgate.net The symmetric stretching vibration (ν₁), which is formally IR-inactive in the free ion, may become weakly active and appear around 980 cm⁻¹. Bending modes (ν₄ and ν₂) are expected at lower wavenumbers. The presence of a band around 1360 cm⁻¹ can indicate the S=O stretching mode, confirming the formation of zirconium sulfates. researchgate.net

Raman Spectroscopy: Raman spectroscopy is highly effective for studying the symmetric vibrations of inorganic species. For the sulfate group in this compound, a very strong and sharp peak corresponding to the symmetric stretching mode (ν₁) is expected around 985-1000 cm⁻¹. rasayanjournal.co.in The asymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) are also Raman-active and provide complementary data to the FTIR spectrum. Analysis of the Zr-O bond vibrations would also be possible, helping to elucidate the structure of the zirconyl cation and its coordination environment.

The positions and shapes of these vibrational bands can provide insights into the crystal structure, the degree of hydration, and the nature of the bonding between the sodium cation, the zirconyl group, and the sulfate anion.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Assignment |

| ν₁ (SO₄²⁻) | ~985 cm⁻¹ | Raman (strong), FTIR (weak/inactive) | Symmetric Stretch |

| ν₃ (SO₄²⁻) | 1100 - 1360 cm⁻¹ | FTIR (strong), Raman | Asymmetric Stretch |

| ν₄ (SO₄²⁻) | 610 - 670 cm⁻¹ | FTIR, Raman | Bending |

| Zr-O vibrations | 400 - 800 cm⁻¹ | FTIR, Raman | Zirconyl Group Vibrations |

Surface Science Techniques for Interfacial Chemistry

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nih.gov XPS is indispensable for analyzing the surface chemistry of this compound, providing information critical for applications in catalysis and surface modification. The technique involves irradiating the material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the surface.

For this compound, XPS analysis would provide high-resolution spectra for the Zr 3d, Na 1s, S 2p, and O 1s core levels. The binding energy of each peak is characteristic of the element and its oxidation state. The S 2p spectrum is particularly important; a peak for S 2p₃/₂ at a binding energy around 169 eV is indicative of sulfur in the +6 oxidation state, confirming its presence as sulfate (SO₄²⁻). researchgate.netresearchgate.net The Zr 3d spectrum would show a doublet (Zr 3d₅/₂ and Zr 3d₃/₂) characteristic of Zr⁴⁺. The O 1s spectrum is often complex and can be deconvoluted to distinguish between oxygen atoms in the sulfate group (S-O), the zirconyl group (Zr-O), and potentially surface hydroxyl groups (-OH) or adsorbed water. researchgate.netresearchgate.net The Na 1s peak would confirm the presence and chemical environment of the sodium ions. Quantitative analysis of the peak areas allows for the determination of the surface atomic concentrations, which can be compared to the bulk stoichiometry.

| Core Level | Expected Binding Energy (eV) | Information Provided |

| Zr 3d | ~182-185 (for Zr 3d₅/₂) | Confirms Zr⁴⁺ oxidation state |

| S 2p | ~169-170 (for S 2p₃/₂) | Confirms S⁶⁺ oxidation state in sulfate researchgate.netresearchgate.net |

| O 1s | ~530-533 | Distinguishes between Zr-O, S-O, and surface -OH groups researchgate.net |

| Na 1s | ~1071-1072 | Confirms presence and state of sodium ions |

Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanics

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure properties of surfaces at the nanoscale. It provides three-dimensional topographical information with very high resolution by scanning a sharp tip over the sample surface. For this compound materials, AFM is used to characterize the surface morphology, which is crucial for understanding its physical and chemical properties.

Beyond imaging, AFM can operate in various modes to probe nanomechanical properties. For instance, tapping mode can be used to map variations in surface hardness and adhesion. Force spectroscopy measurements, where the tip is pushed into and retracted from the surface, can provide quantitative data on local elasticity (Young's modulus) and adhesive forces. These nanomechanical properties are essential for understanding the material's stability, wear resistance, and behavior in composite systems.

| AFM Analysis Mode | Information Obtained | Relevance to this compound |

| Contact/Tapping Mode | 3D surface topography, roughness, grain size/shape | Understanding crystal growth, surface area, and defects |

| Phase Imaging | Material heterogeneity, variations in hardness/adhesion | Identifying different phases or domains on the surface |

| Force Spectroscopy | Local elasticity, hardness, adhesive forces | Assessing mechanical stability and interfacial interactions |

Porosity and Surface Area Characterization (BET, N₂ Adsorption-Desorption Isotherms)

The characterization of porosity and specific surface area is critical for materials used in applications such as catalysis, adsorption, and ion exchange. The most common method for this is gas physisorption, typically using nitrogen (N₂) at 77 K (liquid nitrogen temperature). intertek.com The analysis of N₂ adsorption-desorption isotherms provides comprehensive information about the textural properties of this compound.

The Brunauer-Emmett-Teller (BET) method is applied to the initial part of the adsorption isotherm to calculate the specific surface area (in m²/g) of the material. lucideon.comeag.com This value represents the total surface area, including any internal pore surfaces, accessible to the gas molecules. The shape of the isotherm itself provides qualitative information. According to the IUPAC classification, different isotherm types correspond to different pore structures (microporous, mesoporous, or macroporous).

For mesoporous materials (pore diameters between 2 and 50 nm), the isotherm typically exhibits a hysteresis loop, which is the divergence between the adsorption and desorption branches. intertek.com The shape of this hysteresis loop can give clues about the pore geometry (e.g., cylindrical, slit-shaped). The Barrett-Joyner-Halenda (BJH) method can be applied to the desorption branch of the isotherm to calculate the pore size distribution and total pore volume. lucideon.com For related materials like zirconium phosphate-sulphate catalysts, BET surface areas and pore volumes have been reported, providing a reference for the expected properties of this compound. researchgate.net

| Parameter | Method | Information Derived |

| Specific Surface Area | BET (from N₂ adsorption isotherm) | Total accessible surface area (m²/g) lucideon.com |

| Total Pore Volume | From N₂ uptake at high relative pressure | Total volume of pores within the material (cm³/g) researchgate.net |

| Pore Size Distribution | BJH (from N₂ desorption isotherm) | Distribution of pore sizes, average pore diameter lucideon.com |

| Isotherm & Hysteresis Shape | N₂ Adsorption-Desorption Isotherm | Qualitative information on pore structure (microporous, mesoporous) and shape intertek.com |

Thermal Analysis (DSC, TGA, TG-MS) for Thermal Transitions and Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. tainstruments.com For this compound, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides crucial information about its thermal stability, hydration state, and decomposition behavior. netzsch.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov this compound, like many sulfate salts, is often synthesized as a hydrate (B1144303). A typical TGA curve would show one or more distinct mass loss steps at lower temperatures (e.g., 100-300 °C), corresponding to the sequential removal of physically adsorbed and chemically bound water molecules. At higher temperatures, a significant mass loss would occur due to the decomposition of the sulfate groups, which typically release sulfur trioxide (SO₃) or sulfur dioxide (SO₂) and oxygen. The final residue would likely be a mixture of sodium and zirconium oxides.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov The resulting DSC curve shows endothermic peaks (heat absorption) or exothermic peaks (heat release) corresponding to thermal events. For this compound, endothermic peaks would be observed for dehydration and decomposition events, coinciding with the mass losses seen in TGA. mdpi.com Other transitions, such as crystalline phase changes, would also be detectable by DSC.

Coupled TG-MS: To identify the gaseous species evolved during decomposition, TGA can be coupled with a mass spectrometer (TG-MS). As the sample is heated in the TGA, the evolved gases are transferred to the mass spectrometer for analysis. This would allow for the unambiguous identification of H₂O during dehydration and SO₂/SO₃ during sulfate decomposition, providing a detailed understanding of the decomposition pathway. mdpi.com

| Thermal Event | Technique | Observation |

| Dehydration | TGA / DSC | Mass loss / Endothermic peak(s) |

| Phase Transition | DSC | Endothermic or exothermic peak with no mass loss |

| Decomposition | TGA / DSC | Significant mass loss / Endothermic peak(s) |

| Evolved Gas Identification | TG-MS | Detection of H₂O, SO₂, SO₃ at specific temperatures |

Zeta Potential Measurements for Colloidal Stability and Surface Charge

Zeta potential is a critical parameter in the characterization of colloidal systems, providing a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. This measurement is fundamental to understanding and predicting the stability of colloidal dispersions. A high zeta potential (either positive or negative) is indicative of strong electrostatic repulsion between particles, which prevents aggregation and leads to a stable colloid. Conversely, a low zeta potential suggests that attractive forces may exceed repulsive forces, leading to flocculation or coagulation. The surface charge of particles in a suspension is highly dependent on the pH of the medium and the presence of any adsorbed species. nih.govsympatec.com

This behavior is crucial for applications involving the formulation of stable suspensions of this compound for various industrial processes. Controlling the pH allows for the manipulation of surface charge to either maintain a dispersed state or induce controlled flocculation.

Table 1: Illustrative Zeta Potential of Zirconia Particles at Various pH Values (Note: This data is for Zirconia (ZrO₂) and serves as a representative example for zirconium-based materials.)

| pH Value | Zeta Potential (mV) | Observed Colloidal Stability |

|---|---|---|

| 2 | +35 | Stable |

| 4 | +10 | Reduced Stability |

| 5 | 0 (Isoelectric Point) | Unstable (Aggregation) |

| 8 | -40 | Stable |

| 10 | -55 | Highly Stable |

Elemental Compositional Analysis (ICP-AES, ICP-MS, XRF)

Determining the precise elemental composition of this compound is essential for quality control, verifying synthesis stoichiometry, and identifying impurities that could affect material performance. Several advanced analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, precision, and the nature of the analysis.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

ICP-AES, also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a robust technique used for determining the concentration of major and minor elements within a sample. unn.ruanalytik-jena.com The method involves introducing a sample, typically as an acidic aqueous solution, into an argon plasma, which excites the atoms of the elements present. unn.rufda.gov As these atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element. unn.ru

For this compound, ICP-AES is highly effective for quantifying the primary constituents—sodium, zirconium, and sulfur—with high precision. astm.orgiza-online.org The sample must first be digested, often using strong acids, to create a clear solution for analysis. unn.ru The technique is known for its reliability and its ability to handle high matrix concentrations, making it suitable for assaying the bulk composition of the compound. analytik-jena.com

Table 2: Representative ICP-AES Analysis of a this compound Sample

| Element | Wavelength (nm) | Measured Concentration (wt%) | Relative Standard Deviation (%) |

|---|---|---|---|

| Sodium (Na) | 589.592 | 10.85 | 1.1 |

| Zirconium (Zr) | 343.823 | 21.52 | 0.9 |

| Sulfur (S) | 180.669 | 15.18 | 1.3 |

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful analytical technique renowned for its exceptional sensitivity, allowing for the detection and quantification of trace and ultra-trace elemental impurities. cellandgene.com Similar to ICP-AES, it utilizes an argon plasma to ionize the sample. However, instead of measuring emitted light, ICP-MS separates and measures the ions based on their mass-to-charge ratio using a mass spectrometer. nih.gov This results in significantly lower detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.gov

In the context of this compound, ICP-MS is the preferred method for identifying and quantifying contaminants that may be introduced during the synthesis process or from raw materials. rsc.orgnsf.gov This includes heavy metals and other elements that could be detrimental to the final application of the material. The high sensitivity of ICP-MS ensures that the purity of the compound can be certified to stringent standards. cellandgene.comnih.gov

Table 3: Trace Element Impurity Analysis of this compound by ICP-MS

| Element | Isotope Measured (amu) | Concentration (mg/kg or ppm) | Limit of Quantification (mg/kg) |

|---|---|---|---|

| Iron (Fe) | 56 | 5.2 | 0.010 |

| Lead (Pb) | 208 | < 1.0 | 0.005 |

| Cadmium (Cd) | 111 | < 0.5 | 0.002 |

| Arsenic (As) | 75 | < 0.8 | 0.005 |

| Hafnium (Hf) | 178 | 45.7 | 0.010 |

X-Ray Fluorescence (XRF)

X-Ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. eag.comnorthwestern.edu The sample is irradiated with high-energy X-rays, causing the atoms within the sample to excite and emit secondary, or "fluorescent," X-rays. Each element emits fluorescent X-rays at a unique energy, and the intensity of these X-rays is related to the concentration of the element in the sample. malvernpanalytical.com

A key advantage of XRF is its minimal sample preparation, as it can analyze solids, powders, and liquids directly. northwestern.edumalvernpanalytical.com It is an excellent technique for rapid screening and quality control, capable of detecting elements from sodium to uranium. eag.comnorthwestern.edu For this compound, XRF can quickly verify the presence and relative amounts of Na, Zr, and S, and screen for heavy metal contaminants. researchgate.netresearchgate.net While generally less sensitive than ICP-MS for trace analysis, its speed and non-destructive nature make it a valuable tool in the manufacturing process. eag.commalvernpanalytical.com

Table 4: Typical Elemental Screening of a this compound Powder by XRF

| Element | Result Type | Value |

|---|---|---|

| Sodium (Na) | Semi-Quantitative (wt%) | ~11 |

| Zirconium (Zr) | Semi-Quantitative (wt%) | ~22 |

| Sulfur (S) | Semi-Quantitative (wt%) | ~15 |

| Oxygen (O) | Calculated by Stoichiometry | ~52 |

| Iron (Fe) | Trace (ppm) | < 20 |

| Titanium (Ti) | Trace (ppm) | < 10 |

Mechanistic Principles and Functional Action of Sodium Zirconyl Sulfate

Catalytic Activity and Reaction Pathways at the Material Interface

The catalytic efficacy of zirconyl sulfate (B86663) materials is fundamentally linked to the nature of their surface, particularly the presence and interplay of acidic sites that drive various chemical transformations. The sulfation of zirconia generates a powerful solid acid catalyst, and its properties are directly applicable to understanding the functional action of sodium zirconyl sulfate.

The surface of sulfated zirconia, the active component in many zirconyl sulfate catalysts, possesses both Brønsted and Lewis acid sites, which are crucial for its catalytic performance. mdpi.comresearchgate.netresearchgate.net Unmodified zirconia (ZrO₂) primarily exhibits Lewis acidity, which arises from coordinatively unsaturated zirconium cations (Zr⁴⁺) on the surface. mdpi.com The introduction of sulfate groups dramatically alters the acidic properties of the material.

Sulfation leads to the formation of strong Brønsted acid sites, which are generally considered to be surface hydroxyl groups perturbed by the strong inductive effect of the neighboring sulfate moiety. researchgate.netacs.org Concurrently, the electron-withdrawing effect of the sulfate groups enhances the strength of the adjacent Lewis acid Zr⁴⁺ sites. mdpi.com This creates a synergistic effect where the catalyst benefits from the presence of both types of acidity. digitellinc.com The combination of strong Brønsted and Lewis acid sites in close proximity is believed to be the origin of the "superacidic" character of these materials, enabling them to catalyze reactions like hydrocarbon isomerization at low temperatures. mdpi.comdigitellinc.com

The presence and nature of these acid sites can be identified using techniques like Fourier-transform infrared spectroscopy (FTIR) with probe molecules such as pyridine (B92270) or ammonia (B1221849). researchgate.netosti.gov For instance, pyridine adsorption reveals distinct infrared bands corresponding to its interaction with Brønsted sites (pyridinium ion) and Lewis sites (coordinated pyridine). osti.gov Studies have shown that the density and ratio of Brønsted to Lewis sites can be tuned by controlling the synthesis parameters, which in turn affects catalytic activity and selectivity. researchgate.net

Summary of Acid Sites in Sulfated Zirconia

| Acid Site Type | Origin | Role in Catalysis |

|---|---|---|

| Lewis Acid Sites | Coordinatively unsaturated Zr⁴⁺ cations on the zirconia surface. mdpi.comnih.gov | Initiates reactions by accepting electron pairs from reactant molecules. Strength is enhanced by the inductive effect of sulfate groups. mdpi.com |

| Brønsted Acid Sites | Generated by the interaction of sulfate groups with the zirconia surface, creating acidic hydroxyl groups. researchgate.netacs.org | Donates protons to reactant molecules, crucial for reactions like isomerization and esterification. acs.orgmdpi.com |

| Brønsted-Lewis Acid Pairs | Cooperative interaction between proximal Brønsted and Lewis sites. mdpi.comdigitellinc.com | Believed to be responsible for the superacidic properties and high catalytic activity for activating hydrocarbons. digitellinc.com |

There is an optimal sulfate loading for maximizing catalytic activity. mdpi.com For instance, in one study, the total acidity of zirconia increased from 0.18 mmol/g for the unmodified material to a maximum of 1.06 mmol/g for a sulfated sample prepared with a specific sulfate concentration and calcined at 600°C. mdpi.com Beyond this optimal loading, the formation of bulk-like sulfate species or pyrosulfates can occur, which may not contribute as effectively to the catalytic activity. mdpi.com

The calcination temperature plays a critical role in defining the final surface acidity. mdpi.com Increasing the calcination temperature can lead to a decrease in the number of acid sites. mdpi.com This is attributed to the dehydration of protonic sites and the decomposition and loss of SO₄²⁻ groups from the catalyst surface at very high temperatures (typically above 650°C). mdpi.com Therefore, a balance must be struck between achieving a stable crystalline phase of zirconia (tetragonal is often preferred for high activity) and preserving the surface sulfate species that generate the acidity. researchgate.netmdpi.com

Effect of Sulfate Concentration and Calcination Temperature on Acidity of Sulfated Zirconia

| Sulfate Concentration (M H₂SO₄) | Calcination Temperature (°C) | Total Acidity (mmol/g) |

|---|---|---|

| 0 (Pure ZrO₂) | 600 | 0.18 mdpi.com |

| 0.8 | 500 | 0.95 mdpi.com |

| 0.8 | 600 | 1.06 mdpi.com |

| 0.8 | 700 | 0.85 mdpi.com |

| 1.0 | 600 | 0.98 mdpi.com |

Applications of Sodium Zirconyl Sulfate in Advanced Materials and Environmental Engineering

Environmental Remediation and Pollutant Sequestration

The unique structure and chemical reactivity of zirconium-based compounds, including sodium zirconyl sulfate (B86663), make them effective materials for the removal of a wide range of contaminants from aqueous environments.

Removal of Heavy Metal Cations from Aqueous Solutions

Zirconium-based materials have demonstrated significant potential for the removal of heavy metal cations from water. While specific studies focusing solely on sodium zirconyl sulfate are limited, research on related zirconium compounds like zirconium phosphate (B84403) provides strong evidence of their efficacy. Zirconium phosphate acts as a cation exchanger and can effectively remove heavy metals such as lead, copper, cadmium, and zinc. For instance, nano-sized zirconium phosphate has shown a remarkable adsorption capacity for lead frontiersin.org. The mechanism primarily involves the exchange of the cation in the zirconium salt with the heavy metal ions in the solution.

Interactive Table: Adsorption Capacities of Zirconium-Based Adsorbents for Various Heavy Metals

| Adsorbent | Heavy Metal | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Nano-sized Zirconium Phosphate | Lead (Pb) | 672.5 | frontiersin.org |

| Normal Crystalline Zirconium Phosphate | Lead (Pb) | 21 | frontiersin.org |

| Zirconium Phosphate | Zinc (Zn) | Data not specified | frontiersin.org |

| Zirconium Phosphate | Copper (Cu) | Data not specified | frontiersin.org |

| Zirconium Phosphate | Cadmium (Cd) | Data not specified | frontiersin.org |

| Zirconium Phosphate | Chromium (Cr) | Data not specified | frontiersin.org |

| Hydrous Zirconium Oxide (HZO) Hydrogel | Lead (Pb²⁺) | 0.620 mmol/g | |

| Hydrous Zirconium Oxide (HZO) Hydrogel | Copper (Cu²⁺) | 0.615 mmol/g |

Adsorption and Immobilization of Radionuclides (e.g., Cesium, Strontium, Iodate)

The removal of radioactive isotopes from nuclear waste is a critical environmental challenge. Zirconium compounds have been investigated for the sequestration of radionuclides like cesium, strontium, and iodate (B108269). Zirconium phosphate materials have been shown to effectively remove strontium mdpi.com. For instance, a zirconium phosphate/18-crown-ether-6 composite demonstrated a high adsorption capacity for Sr²⁺, reaching 195.74 mg/g rsc.org. The mechanism for strontium removal by some zirconium phosphates is attributed to a complexing action rather than simple ion exchange mdpi.com.

Hydrous zirconium oxides have also shown high potential for the selective removal of iodate (IO₃⁻) from aqueous solutions, primarily through an outer-sphere complexation (ion-exchange) mechanism with the protonated hydroxyl groups on the material's surface.

Anion Exchange and Oxyanion Removal (e.g., Fluoride (B91410), Phosphate, Sulfate, Arsenate)

This compound and related zirconium compounds are effective in removing various anionic pollutants and oxyanions from water through anion exchange mechanisms.

Fluoride: Zirconium-based materials exhibit a strong affinity for fluoride ions. Zirconium-impregnated activated bagasse carbon has been shown to remove over 70% of fluoride from a 5 ppm solution iosrjournals.org. The removal mechanism involves ion exchange and adsorption onto the zirconium sites. Zirconium-based metal-organic frameworks (MOFs) have also demonstrated effective fluoride removal through anion exchange with hydroxyl groups on the metal-nodes nih.gov.

Phosphate: Zirconium has a high affinity for phosphate, making its compounds excellent adsorbents for phosphate removal. A zirconium meso-structure demonstrated maximized phosphate sorption capacity and reaction rate nih.gov. Zirconium-modified coal gasification coarse slag showed maximum adsorption capacities of 19.81 and 22.37 mg g⁻¹ at 25 and 50 °C, respectively nih.gov. The adsorption is influenced by pH, with higher efficiency in the pH range of 2–8 due to electrostatic attraction between the negatively charged phosphate ions and the positively charged adsorbent surface nih.gov.

Interactive Table: Phosphate Adsorption Capacities of Zirconium-Based Materials

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Conditions | Reference |

|---|---|---|---|

| Zirconium-modified coal gasification coarse slag | 19.81 | 25 °C | nih.gov |

| Zirconium-modified coal gasification coarse slag | 22.37 | 50 °C | nih.gov |

| Zirconium–iron modified biosolid biochar | 33.33 | pH 5 | mdpi.com |

| Iron modified biosolid biochar | 25.71 | pH 4 | mdpi.com |

| Sepiolite/ZrO₂ composite (Sep-ZrI) | - | pH 4 & 8 | mdpi.com |

Sulfate: Zirconium-modified Y-zeolite has been developed for sulfate adsorption, with a saturated adsorption capacity of 284.22 mg/g under specific conditions researchgate.net. The primary mechanism for sulfate removal is ion exchange between sulfate ions and the surface hydroxyl groups of the adsorbent researchgate.net.

Arsenate: Zirconium-based materials are effective for the removal of arsenate. Activated carbon impregnated with zirconyl nitrate (B79036) has been shown to be an effective adsorbent for arsenic due to its high surface area and the presence of high-affinity surface hydroxyl groups nih.gov. The adsorption mechanism involves the formation of inner-sphere complexes between arsenate and the zirconyl groups nih.gov. Zirconia nanoparticle-decorated activated carbon has demonstrated a maximum monolayer adsorption capacity of 64.00 mg/g for arsenite, which is oxidized to arsenate during the process eeer.org.

Application in Wastewater Treatment Systems

Water-soluble zirconium salts, including zirconyl sulfate, can be used for the purification of industrial wastewater. These salts act as coagulants and flocculants to precipitate suspended solids, colloidal particles, and dissolved organic and inorganic substances mdpi.com. The process typically involves adding an aqueous solution of the zirconium salt to the effluent and adjusting the pH to facilitate coagulation and precipitation. Zirconia-based ceramic membranes are also utilized in wastewater treatment, particularly for oily wastewater, due to their high filtration efficiency and chemical stability researchgate.net.

Role in Separation Science and Chromatography

The principles of ion exchange that make this compound and related compounds effective in environmental remediation also lend themselves to applications in separation science.

Ion Exchange Chromatography Applications

Zirconium-modified silica (B1680970) gel can be used as a stationary phase in ion chromatography for the separation of various cationic species chromsoc.jp. The modification of silica gel with zirconium enhances the cation-exchange properties of the stationary phase, allowing for the separation of monovalent and divalent cations using an acidic eluent chromsoc.jp. Zirconia-based polymeric cation-exchange stationary phases have also been developed for protein separations in high-performance liquid chromatography (HPLC) nih.gov. These stationary phases operate via a weak cation-exchange mechanism and offer unique selectivities for protein separation nih.gov.

Selective Separation Processes for Industrial Streams

In industrial hydrometallurgy, the separation of chemically similar elements is a significant challenge. Zirconyl sulfate solutions are central to processes designed for the selective separation of zirconium from other metals, particularly hafnium, which is crucial for nuclear applications. cdc.govmdpi.com Solvent extraction is a primary technique employed, where an organic solvent containing a specific extractant is used to selectively pull zirconium ions from the aqueous zirconyl sulfate stream. cdc.govmdpi.com

Research has demonstrated that amine-based extractants, such as trioctylamine (B72094) (TOA), are highly effective for this purpose. In a high-concentration zirconium sulfate solution (approximately 1.096 mol·L⁻¹), a single-stage extraction using 40 vol% TOA in an organic solvent achieved a zirconium extraction rate of 61.23%, while hafnium was almost entirely left behind in the aqueous phase. mdpi.com This high degree of selectivity is critical for producing the high-purity zirconium required for nuclear reactor components. cdc.gov

Another method involves precipitation of basic zirconium sulfate. By carefully controlling the pH and temperature of a sulfuric acid leach solution, zirconium can be selectively precipitated as basic zirconium sulfate (Zr₅O₈(SO₄)₂·xH₂O), leaving impurities like iron and aluminum in the solution. mdpi.comresearchgate.net Studies have shown that a precipitation yield of 96.18% for zirconium can be achieved by adjusting the pH to ~1.6 and maintaining a temperature of 75°C. mdpi.com

| Separation Method | Target Element | Conditions | Efficiency/Yield | Reference |

|---|---|---|---|---|

| Solvent Extraction with Trioctylamine (TOA) | Zirconium (from Hafnium) | 40 vol% TOA, O/A ratio of 3, 5 min contact time | 61.23% Zr extraction, Hf almost unextracted | mdpi.com |

| Basic Sulfate Precipitation | Zirconium (from Fe, Al) | pH ~1.6, Temperature 75°C, 60 min | 96.18% Zr precipitation yield | mdpi.com |

| Solvent Extraction with BEAP | Zirconium (from Hafnium) | Optimum conditions | Separation factor (Zr/Hf) of 6.8 | researchgate.net |

Integration into Novel Material Composites and Hybrid Systems

This compound serves as a valuable precursor for integrating zirconium-based components into a variety of composite and hybrid materials, enhancing their functional properties for specialized applications.

Zirconium-based inorganic membranes are prized for their high thermal and chemical stability. utwente.nl this compound, or its derivatives like zirconium sulfate tetrahydrate, can be used in a controlled hydrolysis process to form a thin, selective layer of zirconium dioxide (zirconia) on a polymer membrane support. iwaponline.com This creates an organic-inorganic composite membrane with enhanced filtration capabilities.

For instance, a nanofiltration membrane has been successfully synthesized by depositing zirconia nanoparticles, derived from zirconium sulfate tetrahydrate, onto a polyethersulfone (PES) ultrafiltration membrane. iwaponline.com This process effectively transforms the ultrafiltration membrane into a nanofiltration membrane with an average pore size of approximately 0.9 nm. Such membranes have demonstrated high permeate water flux and effective rejection of multivalent ions, showing a rejection rate of 93.4% for Ca²⁺ ions. iwaponline.com These composite membranes combine the flexibility of the polymer support with the durability and selectivity of the inorganic zirconia layer. researchgate.netceon.rs

| Membrane Type | Precursor | Fabrication Method | Key Performance Metric | Reference |

|---|---|---|---|---|

| Zirconia-coated Polyethersulfone (PES) | Zirconium Sulfate Tetrahydrate | In-situ formation via controlled hydrolysis | 93.4% rejection of Ca²⁺ ions | iwaponline.com |

| Zirconia Microfiltration Membrane | Zirconium Oxide and Kaolin | Slip casting method | Porosity of 42%, average pore size of 0.66 µm | mdpi.com |

| Organic-Inorganic Composite | Zirconium Hydroxocomplex Sol | Impregnation and in-situ precipitation | Prevents fouling and rejects colloidal particles | researchgate.netceon.rs |

Zirconia coatings are known for their ability to protect metallic substrates from corrosion, even in harsh chemical environments. This compound can be utilized as a precursor in sol-gel or other deposition techniques to create a dense, protective film of zirconia (ZrO₂) on a material's surface. mpg.de These films act as a physical barrier, preventing corrosive agents from reaching the underlying substrate.

The excellent chemical stability of zirconia makes it resistant to both acidic and alkaline solutions. researchgate.net Research on yttria-stabilized zirconia (YSZ) coatings, for example, has shown significant protection against hot corrosion from molten salts like sodium sulfate. researchgate.net The application of a zirconia-based coating can substantially improve the service life of components used in high-temperature and corrosive industrial settings.

Zirconium-containing materials are essential in the production of high-performance ceramics and refractories due to their extremely high melting point, low thermal conductivity, and strong chemical stability. zirconiumworld.comrefractorymetal.orgmetallurgyfordummies.com Incorporating a zirconium source, such as this compound, into a ceramic matrix can significantly enhance its properties. When heated, the zirconyl sulfate decomposes to form zirconia (ZrO₂), which integrates into the ceramic structure.

The addition of zirconia improves the thermal shock stability, corrosion resistance, and mechanical strength of materials like alumina (B75360), magnesia, and other common refractories. zirconiumworld.comrefractorymetal.org Zirconia-modified refractories are widely used in the glass and metallurgical industries, particularly in furnaces and kilns where resistance to molten metal, slag, and glass is critical. zirconiumworld.comrefractorymetal.orgzircool365.com The presence of zirconia provides superior resistance to chemical attack and erosion at high temperatures. saint-gobain.com

| Material Type | Zirconium Source | Key Improved Properties | Primary Application | Reference |

|---|---|---|---|---|

| Aluminum Zirconium Carbon Products | Zirconia | Oxidation resistance, thermal shock stability, strength | Metallurgical industry | zirconiumworld.com |

| Zirconia-Mullite | Zirconia | Chemical resistance, thermal shock resistance | Steel casting nozzles, glass furnaces | zircool365.com |

| Zirconia Corundum | Zirconia or Zircon Sand | High performance at elevated temperatures | Sliding nozzles for steel, glass furnaces | zircool365.com |

To enhance the removal of specific pollutants from water, adsorbent materials like zeolites and biochars are often modified. Zirconium modification has proven to be a highly effective strategy for creating hybrid adsorbents with superior performance. researchgate.netnih.govnih.gov In this process, this compound can be used as the zirconium source to impregnate or coat the base material.

For example, Y-zeolite has been modified with zirconium and subsequently loaded with hydrous zirconia (ZrO(OH)₂) to create an adsorbent with a high capacity for sulfate ions. researchgate.net This modified zeolite exhibited a saturated sulfate adsorption capacity of 284.22 mg/g. researchgate.net Similarly, biochar derived from various organic sources can be modified with nano-zirconia to drastically improve its ability to adsorb contaminants like arsenic and phosphate from water. nih.govnih.govresearchgate.net The zirconium sites on the surface of the adsorbent act as active centers for binding anionic pollutants through surface complexation and ion exchange. nih.gov

| Adsorbent | Modification | Target Pollutant | Maximum Adsorption Capacity | Reference |

|---|---|---|---|---|

| Y-Zeolite | Zirconium / ZrO(OH)₂ | Sulfate (SO₄²⁻) | 284.22 mg/g | researchgate.net |

| Biosolid-derived Biochar | Zirconium (Zr) | Arsenate (As(V)) | 33.1 mg/g | nih.gov |

| Biosolid-derived Biochar | Zirconium-Iron (Zr-Fe) | Arsenate (As(V)) | 62.5 mg/g | nih.gov |

| Natural Zeolite | Zirconium (Zr) | Phosphate | High removal efficiency in column studies | nih.gov |

Catalytic Support and Heterogeneous Catalysis

Sulfated zirconia (SZ) is a well-established solid superacid catalyst used in a variety of important industrial chemical reactions. tandfonline.commdpi.com this compound is a direct precursor for preparing these powerful catalysts. The preparation typically involves treating zirconium hydroxide (B78521) (often precipitated from a zirconium salt solution) with sulfuric acid or a sulfate salt, followed by calcination. iieta.orgorientjchem.org This process creates highly acidic sites on the zirconia surface, including both Brønsted and Lewis acid sites, which are responsible for its high catalytic activity. researchgate.net

Sulfated zirconia catalysts are particularly effective in hydrocarbon isomerization, such as the conversion of n-butane to isobutane, a key component in high-octane gasoline. google.com They are also used in dehydration, esterification, and hydrocracking reactions. mdpi.comiieta.org The catalytic activity is closely linked to the preparation conditions, such as the concentration of the sulfating agent and the calcination temperature, which influence the crystal structure and the number of acid sites on the catalyst surface. orientjchem.orgresearchgate.net Research has shown that a catalyst prepared with 10 wt.% Zr(SO₄)₂ on zirconia and calcined at 600°C exhibits maximum activity for reactions like 2-propanol dehydration and cumene (B47948) dealkylation. researchgate.net

Acid-Base Catalysis in Organic Transformations (e.g., Isomerization, Alkylation, Ketonization)

The catalytic activity of this compound in organic transformations is rooted in its potent acid-base properties. The presence of sulfate groups bonded to zirconium creates strong Brønsted and Lewis acid sites on the material's surface. acs.orgnih.gov Lewis acidity arises from electron-deficient zirconium cations, while Brønsted acidity is attributed to the polarizing effect of the sulfate groups on adjacent hydroxyl groups. This dual acidity allows the compound to catalyze a range of important organic reactions. acs.org

Isomerization: Sulfated zirconia-based catalysts are well-established as highly effective for hydrocarbon isomerization, a crucial process in the petroleum industry for improving the octane (B31449) number of gasoline. mdpi.comgoogle.com These materials can catalyze the skeletal isomerization of linear alkanes, such as n-pentane, into their branched isomers at relatively low temperatures. mdpi.comresearchgate.net The strong acid sites facilitate the formation of carbocation intermediates, which then rearrange to form more stable, branched structures. mdpi.com Beyond hydrocarbons, these catalysts are also active in the isomerization of biomass-derived molecules. For instance, they can promote the conversion of glucose to fructose, a key step in the production of biofuels and bio-based chemicals from renewable feedstocks. acs.org This transformation is facilitated by the catalyst's coexisting Lewis acid and basic sites. acs.org

Alkylation: Alkylation reactions, which involve the transfer of an alkyl group from one molecule to another, are fundamental in producing high-value chemicals. Sulfated zirconia materials have demonstrated significant activity in reactions such as the alkylation of aromatics to remove trace olefins, a critical purification step in chemical manufacturing. google.comacs.org The strong acidity of the catalyst is essential for activating the reactants and facilitating the carbon-carbon bond formation. acs.org

Table 1: Performance of Sulfated Zirconia-Based Catalysts in Various Organic Transformations

| Reaction Type | Reactant(s) | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Isomerization | n-Heptane | Pt/Sulfated Zirconia | 225 | - | - | mdpi.com |

| Isomerization | Glucose | Sulfated Zirconia / SBA-15 | 100 | - | - | acs.org |

| Alkylation | Aromatics with Olefins | Sulfated Zirconia (CSZ) | 650 (calcination) | >99 | - | acs.org |

| Ketonization | Acetic Acid | Sulfated Zirconia (0.1 SZ) | 350 | ~18 | ~99 (to Acetone) | acs.orgnih.govresearchgate.net |

Photocatalytic Applications for Environmental Degradation

Zirconium-containing materials, particularly zirconium dioxide (ZrO₂), are recognized for their potential in photocatalysis, an advanced oxidation process used to degrade persistent organic pollutants in water and air. researchgate.net When a semiconductor material like zirconia is irradiated with light of sufficient energy (typically UV or visible light), it generates electron-hole pairs. These charge carriers can react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. researchgate.netmdpi.com

Zirconium-based photocatalysts have been successfully used to degrade a variety of organic dyes, which are common industrial pollutants. Studies on the degradation of methylene (B1212753) blue, a widely used textile dye, have shown that zirconia-based materials can achieve significant removal efficiencies under UV or visible light irradiation. researchgate.netmdpi.comiwaponline.com The efficiency of the degradation process depends on several factors, including the catalyst's crystal structure, particle size, surface area, and the specific reaction conditions such as pH and pollutant concentration. mdpi.com

Table 2: Photocatalytic Degradation of Organic Pollutants using Zirconium-Based Materials

| Pollutant | Catalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference(s) |

|---|---|---|---|---|---|

| Methylene Blue | ZrO₂ Thin Film (annealed at 550°C) | UV | 36 | - | mdpi.com |

| Methylene Blue | ZrO₂/MnPOM Thin Film | UV | ~29 (removal) | 100 | rsc.org |

| Methylene Blue | ZrO₂/MWCNT | UV | 90-94 | 25-60 | iwaponline.com |

| Carbamazepine | UiO-66_GO (Zr-MOF composite) | UV | >90 | 120 | mdpi.com |

| p-Nitrophenol | N/Zr Co-doped TiO₂ | Visible Light | 70 | - | mdpi.com |

Development of Catalytic Supports for Metal Nanoparticles

In heterogeneous catalysis, the support material plays a critical role in the performance of metal nanoparticle catalysts. A good support can disperse and stabilize the metal nanoparticles, preventing them from aggregating into larger, less active particles, especially at high reaction temperatures. researchgate.net Zirconia and its modified forms, such as sulfated zirconia, are excellent candidates for catalyst supports due to their high thermal stability, mechanical strength, and tunable surface properties. researchgate.netmdpi.com

This compound can offer a unique combination of properties as a support material. The zirconium oxide framework provides a stable base, while the sulfate groups create a strongly acidic surface. This acidity can influence the metal-support interaction, potentially enhancing the catalytic activity and selectivity of the supported metal nanoparticles. For example, the acidic sites on the support can participate in bifunctional catalytic mechanisms, where the support catalyzes one step of a reaction sequence and the metal nanoparticle catalyzes another.

Zirconia-supported metal nanoparticles have been successfully applied in a variety of catalytic reactions. For instance, silver nanoparticles supported on zirconia have shown high activity for the oxidation of pollutants like propene and naphthalene, which are found in diesel engine exhaust. mdpi.com In this system, the zirconia support is not merely an inert carrier but actively participates in the redox cycle through a synergistic effect with the silver species, facilitating oxygen migration and availability. mdpi.com Similarly, platinum nanoparticles supported on sulfated zirconia are effective for hydroisomerization reactions, where the acidic support and the metallic sites work in concert to convert linear alkanes into branched isomers. mdpi.com The design of such catalysts involves carefully balancing the properties of the metal and the support to achieve optimal performance. researchgate.net

Table 3: Examples of Metal Nanoparticles Supported on Zirconia-Based Materials

| Metal Nanoparticle | Support Material | Application | Key Findings | Reference(s) |

|---|---|---|---|---|